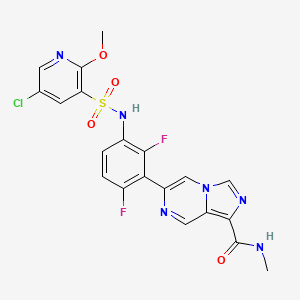
SiR-PEG4-Me-tetrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SiR-PEG4-Me-tetrazine is a small molecule click chemical modified silyl rhodamine dye. It is a derivative of silicon rhodamine, a deep red near-infrared fluorescent dye known for its excellent photophysical properties, high cell permeability, and high specificity as a DNA probe . This compound is particularly useful in bioorthogonal chemistry, a field that involves chemical reactions that can occur inside living systems without interfering with native biochemical processes .
Preparation Methods
The synthesis of SiR-PEG4-Me-tetrazine involves the derivatization of tetrazine scaffolds. The process typically includes the following steps :
Synthesis of Tetrazine Derivatives: Tetrazine derivatives are synthesized through various methods, including the Pinner reaction and metal-catalyzed C–C bond formations.
Modification with Silicon Rhodamine: The tetrazine derivatives are then modified with silicon rhodamine to produce the desired fluorescent dye.
PEGylation: The final step involves the attachment of polyethylene glycol (PEG) chains to enhance the solubility and biocompatibility of the compound.
Chemical Reactions Analysis
SiR-PEG4-Me-tetrazine undergoes several types of chemical reactions, primarily involving bioorthogonal click chemistry :
Inverse Electron Demand Diels–Alder (IEDDA) Reaction: This is the most common reaction, where this compound reacts with dienophiles such as strained alkenes and alkynes. This reaction is rapid and highly specific, making it ideal for biological applications.
Substitution Reactions: The tetrazine moiety can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: While less common, this compound can also participate in oxidation and reduction reactions under specific conditions.
Common reagents used in these reactions include strained alkenes, alkynes, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
SiR-PEG4-Me-tetrazine has a wide range of scientific research applications :
Chemistry: It is used in click chemistry for the rapid and specific labeling of biomolecules.
Biology: The compound is employed in live-cell imaging and cellular labeling due to its excellent photophysical properties and high cell permeability.
Medicine: this compound is used in diagnostic imaging and drug delivery systems. Its ability to form stable conjugates with biomolecules makes it valuable for targeted drug delivery and imaging.
Industry: The compound is used in the development of fluorescent probes and sensors for various industrial applications.
Mechanism of Action
The mechanism of action of SiR-PEG4-Me-tetrazine involves its participation in bioorthogonal reactions, particularly the inverse electron demand Diels–Alder (IEDDA) reaction . This reaction allows the compound to form stable conjugates with biomolecules without interfering with native biochemical processes. The molecular targets and pathways involved include strained alkenes and alkynes, which react rapidly and specifically with the tetrazine moiety.
Comparison with Similar Compounds
SiR-PEG4-Me-tetrazine is unique due to its combination of silicon rhodamine and tetrazine moieties, which provide excellent photophysical properties and high specificity for bioorthogonal reactions . Similar compounds include:
SiR-tetrazine: A water-soluble near-infrared fluorescent dye with similar properties but without the PEG modification.
SiR-COOH: A silicon rhodamine dye with a carboxyl group, used for different labeling applications.
SiR-Maleimide: A silicon rhodamine dye modified with maleimide, used for thiol-specific labeling.
These compounds share similar photophysical properties but differ in their functional groups and specific applications.
Properties
Molecular Formula |
C46H55N7O8Si |
|---|---|
Molecular Weight |
862.1 g/mol |
IUPAC Name |
3',7'-bis(dimethylamino)-5',5'-dimethyl-N-[2-[2-[2-[2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-1-oxospiro[2-benzofuran-3,10'-benzo[b][1]benzosiline]-5-carboxamide |
InChI |
InChI=1S/C46H55N7O8Si/c1-31-48-50-43(51-49-31)32-8-13-36(14-9-32)60-27-26-59-25-24-58-23-22-57-21-20-56-19-18-47-44(54)33-10-15-37-40(28-33)46(61-45(37)55)38-16-11-34(52(2)3)29-41(38)62(6,7)42-30-35(53(4)5)12-17-39(42)46/h8-17,28-30H,18-27H2,1-7H3,(H,47,54) |
InChI Key |
MOTQCKLOQIRCRT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCOCCNC(=O)C3=CC4=C(C=C3)C(=O)OC45C6=C(C=C(C=C6)N(C)C)[Si](C7=C5C=CC(=C7)N(C)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-2-(hydroxyimino)-N-{2-[(4-methylpentyl)amino]ethyl}ethanamide](/img/structure/B15137426.png)
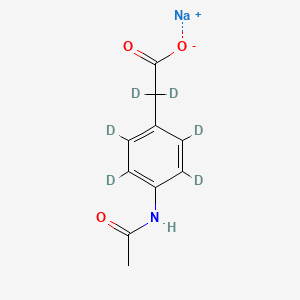

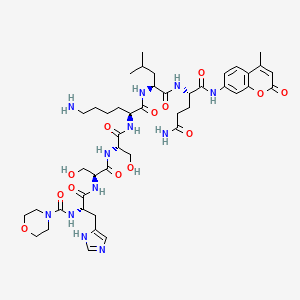


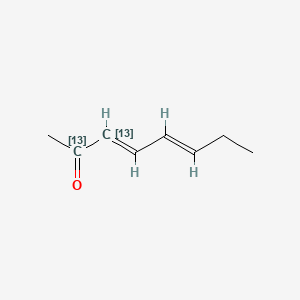
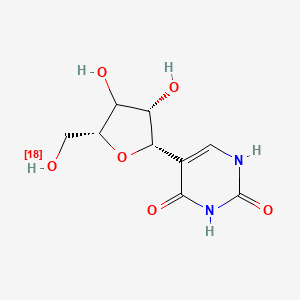


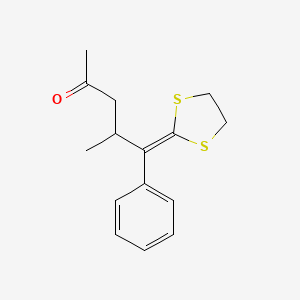
![(7S,10S,13S)-N-[(E,3S)-5-methyl-1-methylsulfonylhex-1-en-3-yl]-10-(2-morpholin-4-ylethyl)-9,12-dioxo-13-(2-oxopyrrolidin-1-yl)-2-oxa-8,11-diazabicyclo[13.3.1]nonadeca-1(18),15(19),16-triene-7-carboxamide](/img/structure/B15137509.png)
